molecular formula C21H20BrNO5 B2483382 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 899389-81-2

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2483382
CAS RN: 899389-81-2
M. Wt: 446.297
InChI Key: VGPSMDNLPSWLCM-ODLFYWEKSA-N
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Description

This compound is part of a broader class of benzofuran derivatives known for their diverse biological activities and applications in medicinal chemistry. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring, which serve as core structures for the development of new therapeutic agents. The specific compound mentioned is a synthetic derivative designed for enhanced biological activity, potentially serving as a vasorelaxant or for other pharmacological targets.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by Mannich reaction to introduce morpholinomethyl groups. For instance, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized via these methods, demonstrating significant vasodilatory properties in pharmacological studies (Hassan et al., 2014).

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives are recognized for their antimicrobial properties. These compounds are found in natural products and synthetic compounds, demonstrating a wide range of biological activities. Some benzofuran derivatives, including psoralen and angelicin, have been utilized in treating skin diseases such as cancer or psoriasis. The structural features of benzofuran make it a privileged structure in drug discovery, especially in developing efficient antimicrobial candidates (Hiremathad et al., 2015).

Organic Pollutant Degradation

Benzofuran derivatives play a crucial role in the enzymatic degradation of organic pollutants. These compounds, in the presence of redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds found in wastewater. This enzymatic approach highlights the potential of benzofuran derivatives in environmental remediation and pollution control (Husain & Husain, 2007).

Antioxidant Activity

Benzofuran derivatives are also known for their antioxidant properties. These compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The bioactivity of benzofuran compounds has led to their consideration as potential natural drug lead compounds, with recent discoveries showing promise in treating hepatitis C and cancer (Miao et al., 2019).

Polymer, Functional Materials, and Fuels

Benzofuran derivatives are pivotal in developing new polymers, functional materials, and sustainable fuels. They serve as key intermediates in synthesizing various industrial products, demonstrating the versatility and potential of benzofuran derivatives in green chemistry and sustainable development (Chernyshev et al., 2017).

Bioactive Compounds

The bioactive properties of benzofuran derivatives have been extensively studied, showing significant potential in treating various diseases. These compounds exhibit pronounced biological activities, making them of interest in medicinal chemistry research. The development of benzofuran derivatives across diverse diseases underscores their importance in drug discovery and pharmacological research (Khanam & Shamsuzzaman, 2015).

properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-26-18-5-2-14(22)10-13(18)11-19-20(25)15-3-4-17(24)16(21(15)28-19)12-23-6-8-27-9-7-23/h2-5,10-11,24H,6-9,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPSMDNLPSWLCM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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